1-(3-Chlorophenyl)naphthalene
Overview
Description
1-(3-Chlorophenyl)naphthalene is an organic compound with the molecular formula C16H11Cl. It consists of a naphthalene ring substituted with a 3-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)naphthalene can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-chlorophenylboronic acid with 1-bromonaphthalene in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent such as toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)naphthalene
- 1-(2-Chlorophenyl)naphthalene
- 1-(3-Bromophenyl)naphthalene
Comparison: 1-(3-Chlorophenyl)naphthalene is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 1-(4-Chlorophenyl)naphthalene and 1-(2-Chlorophenyl)naphthalene, the 3-chloro substitution provides distinct steric and electronic effects, leading to different reaction outcomes and biological effects .
Properties
IUPAC Name |
1-(3-chlorophenyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITCIFCXPVRFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720365 | |
Record name | 1-(3-Chlorophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-48-8 | |
Record name | 1-(3-Chlorophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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